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Compound of Interest

Compound Name: 3-Ethynylpyridin-2-ol

Cat. No.: B136201

Disclaimer: Due to a lack of specific published experimental and computational studies on 3-
ethynylpyridin-2-ol, this technical guide has been constructed using data and methodologies
from studies on analogous 3-substituted pyridin-2-ol and 2-pyridone systems. The quantitative
data and experimental protocols presented herein are representative of the analyses that
would be applied to this molecule and are based on closely related compounds.

Molecular Structure

3-ethynylpyridin-2-ol is a heterocyclic compound featuring a pyridine ring substituted with a
hydroxyl group at the 2-position and an ethynyl group at the 3-position. The presence of the
hydroxyl group gives rise to significant tautomerism.

Identifier Value

IUPAC Name 3-ethynylpyridin-2-ol
Alternate Name 3-ethynyl-1H-pyridin-2-one
Molecular Formula C7HsNO

Molecular Weight 119.12 g/mol

OC1=CC=CN=C1C#C (ol form)
O=C1NC=CC=C1C#C (one form)

SMILES String

CAS Number Not available
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Tautomerism: Pyridin-2-ol vs. 2-Pyridone

A critical aspect of the molecular structure of 3-ethynylpyridin-2-ol is the tautomeric
equilibrium between the pyridin-2-ol (enol) form and the 3-ethynyl-1H-pyridin-2-one (keto) form.
For most substituted 2-hydroxypyridines, the 2-pyridone tautomer is significantly more stable
and is the predominant form in various solvents and in the solid state. This preference is often
attributed to the aromaticity of the charged resonance contributor of the 2-pyridone form, where
the negative charge resides on the more electronegative oxygen atom.[1]

Theoretical calculations, such as those using Density Functional Theory (DFT), can be
employed to determine the relative energies of the tautomers and predict the equilibrium
constant.[2][3]

Conformational Analysis

The conformational landscape of 3-ethynylpyridin-2-ol (in its more stable 2-pyridone
tautomeric form) is primarily defined by the rotation of the ethynyl substituent at the 3-position
relative to the plane of the pyridone ring. While the pyridone ring itself is largely planar, slight
puckering can occur.

Due to the linear nature of the ethynyl group, its rotation does not lead to distinct, high-energy
barrier conformers in the same way a bulkier, non-linear substituent would. The primary
conformational consideration would be the interaction of the terminal hydrogen of the ethynyl
group with the adjacent substituents on the ring. In the absence of specific experimental data
for 3-ethynylpyridin-2-ol, the following table presents hypothetical computational data for the
rotational barrier of the ethynyl group, based on typical values for similar small substituents on
aromatic rings.

Dihedral Angle Relative Energy .
Conformer Population (%)
(H-C=C-C) (kcallmol)
Planar 0°/180° 0.0 ~100
Perpendicular 90° <0.1 <1

For more complex analogues like 3,4-dihydro-2(1H)-pyridones with bulky substituents, distinct
conformers such as pseudoaxial and pseudoequatorial forms have been identified, with energy
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differences of 2-4 kcal/mol.[4][5]

Experimental Protocols

A common method for the synthesis of substituted 2-pyridone derivatives is a multi-component
reaction. The following is a representative protocol based on the synthesis of 3-cyano-2-
pyridone derivatives.[6][7]

o Step 1: Synthesis of N-substituted-2-cyanoacetamide. Aniline derivatives (0.02 mol) and
ethyl cyanoacetate (0.02 mol) are refluxed at high temperature for 2 hours. The reaction
progress is monitored by Thin Layer Chromatography (TLC).

e Step 2: Synthesis of 3-cyano-2-pyridone. The cyanoacetamide from Step 1 (0.01 mol) and
acetylacetone (0.01 mol) are dissolved in ethanol. Potassium hydroxide (KOH) is added as a
base. The mixture is refluxed for 4 hours.

o Work-up and Purification. After completion, the reaction mixture is cooled, and the product is
precipitated, filtered, and purified, typically by recrystallization or column chromatography.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining molecular
conformation in solution.

o Sample Preparation: A solution of the compound is prepared in a suitable deuterated solvent
(e.g., CDCIs, DMSO-ds) at a concentration of 5-10 mg/mL.

e 'H and 3C NMR: Standard 1D spectra are acquired to confirm the chemical structure.

e 2D NMR (NOESY/ROESY): Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-
frame Overhauser Effect Spectroscopy (ROESY) experiments are performed to identify
through-space correlations between protons. The intensity of NOE cross-peaks is inversely
proportional to the sixth power of the distance between the protons, allowing for the
determination of their spatial proximity and thus the preferred conformation.

« J-Coupling Analysis: The magnitude of scalar coupling constants (J-values) between protons
on the ring can provide information about dihedral angles and ring conformation.[8]

Computational Modeling Workflow
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Computational chemistry, particularly DFT, is widely used to investigate the structure, stability,
and properties of pyridine derivatives.[9][10]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Technical Guide: Molecular Structure and Conformation
of 3-ethynylpyridin-2-ol]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b136201#3-ethynylpyridin-2-ol-molecular-structure-
and-conformation]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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